N,N'-bis(2-fluorophenyl)succinamide
Description
N,N'-Bis(2-fluorophenyl)succinamide is a bis-aryl succinamide derivative featuring two 2-fluorophenyl groups attached to the nitrogen atoms of a succinamide backbone.
Synthesis: The general synthesis involves reacting succinic anhydride with substituted anilines. For example, N-(2-methylphenyl)succinamic acid is synthesized by treating succinic anhydride with o-toluidine in toluene, followed by purification via recrystallization . Similarly, fluorinated analogs like this compound likely form through condensation of succinic anhydride with 2-fluoroaniline.
Properties
IUPAC Name |
N,N'-bis(2-fluorophenyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c17-11-5-1-3-7-13(11)19-15(21)9-10-16(22)20-14-8-4-2-6-12(14)18/h1-8H,9-10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDSJVDBRUFMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)NC2=CC=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features :
- The 2-fluorophenyl groups introduce steric hindrance and electronic effects due to fluorine's electronegativity.
- Antiparallel conformations of N–H and C=O bonds are expected, similar to N,N'-bis(3-chlorophenyl)succinamide .
- Fluorine's small atomic radius may allow tighter crystal packing compared to bulkier substituents like methyl or chlorine.
Potential Applications:
- Material Science : Fluorinated aromatic amines are used in optoelectronic materials , implying possible utility in functional polymers.
Comparison with Structural Analogs
Substituent Effects on Molecular Conformation
The position and nature of substituents significantly influence molecular geometry:
*Inferred based on steric/electronic similarities to ortho-substituted analogs.
Key Trends :
Crystal Packing and Hydrogen Bonding
Hydrogen-bonding patterns govern crystal packing and stability:
*Predicted based on analog data.
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